6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline
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Overview
Description
6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline is a synthetic organic compound characterized by the presence of bromine atoms at the 6 and 8 positions of the quinoline ring, and a biphenyl group attached at the 2 position
Scientific Research Applications
6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to form stable complexes with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Bromination of Quinoline: The quinoline ring is brominated at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Suzuki-Miyaura Coupling: The brominated quinoline is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromophenylboronic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms or other functional groups.
Substitution: The bromine atoms in the compound make it suitable for nucleophilic substitution reactions, where bromine can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Debrominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline exerts its effects involves several pathways:
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways by binding to specific receptors or proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: Similar in structure but lacks the quinoline ring, making it less versatile in biological applications.
2,4-Dibromophenol: Contains bromine atoms on a phenol ring, used primarily in different types of chemical synthesis.
4,4’-Dibromobenzophenone: Another brominated compound with different applications in organic synthesis and materials science.
Uniqueness
6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline is unique due to its combination of a quinoline ring and a biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials with unique electronic properties.
Properties
IUPAC Name |
6,8-dibromo-2-[4-(4-bromophenyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N/c22-17-8-5-14(6-9-17)13-1-3-15(4-2-13)20-10-7-16-11-18(23)12-19(24)21(16)25-20/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBXHQNVDSVZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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